Fluorine-Driven Potency Enhancement in Factor Xa Inhibitors: A 60-Fold Increase
In a head-to-head study of factor Xa inhibitors, compounds incorporating the 7-fluoroindazole motif (25a and 25c) were approximately 60-fold more potent than their corresponding non-fluorinated indazole counterparts (25b and 25d). This corresponds to a difference in Gibbs free energy of binding (ΔΔG) of approximately 2.4 kcal/mol [1]. The X-ray co-crystal structure (PDB: 2RA0) revealed the molecular basis for this enhancement, showing the 7-fluoro atom hydrogen-bonding with the N-H of Gly216 (2.9 Å) in the peptide backbone while occupying the same space as a carbonyl group in prior inhibitors [1].
| Evidence Dimension | Factor Xa inhibitory potency |
|---|---|
| Target Compound Data | 60-fold greater potency (ΔΔG ≈ 2.4 kcal/mol) for 7-fluoroindazole-containing inhibitors (25a, 25c) |
| Comparator Or Baseline | Corresponding non-fluorinated indazole inhibitors (25b, 25d) |
| Quantified Difference | 60-fold increase in potency; ΔΔG ≈ 2.4 kcal/mol |
| Conditions | In vitro enzymatic assay; X-ray crystallography of FXa-inhibitor complex (PDB: 2RA0) |
Why This Matters
This 60-fold potency enhancement, validated by X-ray crystallography, demonstrates that the 7-fluoro substituent provides a specific and significant binding advantage, a property that is completely absent in non-fluorinated indazole building blocks and justifies the selection of a fluorinated intermediate.
- [1] Lee, Y. K., Parks, D. J., Lu, T., Thieu, T. V., Markotan, T., Pan, W., ... & Player, M. R. (2008). 7-fluoroindazoles as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry, 51(2), 282-297. View Source
